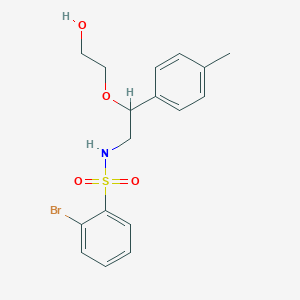
2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, also known as BES, is a sulfonamide compound that has been extensively used in scientific research. BES is a potent inhibitor of the anion exchanger (AE), which is a membrane protein that plays a crucial role in the regulation of intracellular pH and cell volume.
Scientific Research Applications
Ring Halogenations with Acidic Catalysts
Ring halogenations of polyalkylbenzenes, a process involving compounds like 2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, are conducted using N-halosuccinimide and acidic catalysts (Bovonsombat & Mcnelis, 1993).
Photosensitizers in Photodynamic Therapy
New zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including 2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, demonstrate high singlet oxygen quantum yield, making them potential photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, such as 2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide, are investigated. These properties are crucial for their application as photosensitizers in alternative cancer therapy methods like photodynamic therapy (Öncül, Öztürk, & Pişkin, 2022).
Endothelin Receptor Antagonists
Oral administration of endothelin receptor antagonists, including 2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide derivatives, is investigated for preventing subarachnoid hemorrhage-induced cerebral vasospasm, highlighting their potential use in specific treatment for vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
properties
IUPAC Name |
2-bromo-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO4S/c1-13-6-8-14(9-7-13)16(23-11-10-20)12-19-24(21,22)17-5-3-2-4-15(17)18/h2-9,16,19-20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPJGDJDWULPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2Br)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

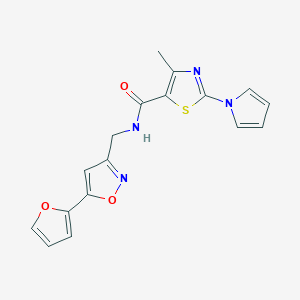
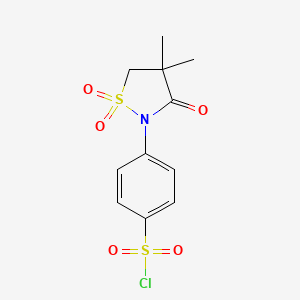
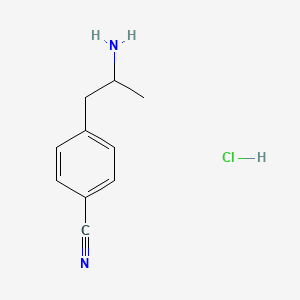
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)

![2,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692768.png)
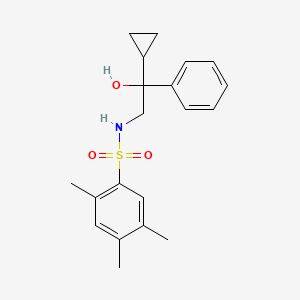

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2692771.png)